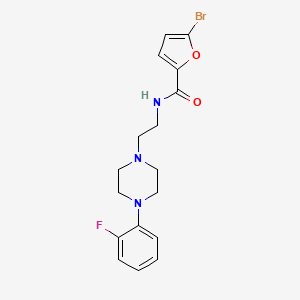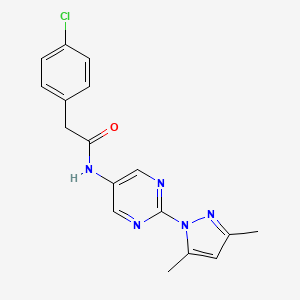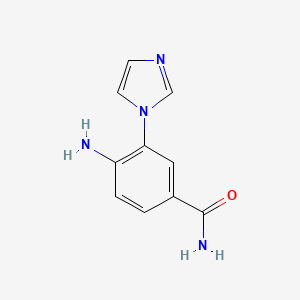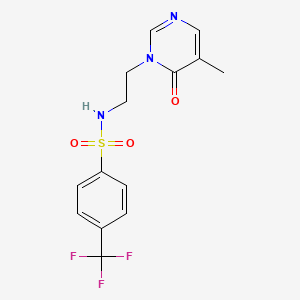
2-amino-N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-amino-N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in medicinal chemistry. This compound is a piperazine derivative that has shown promising results in various studies related to the treatment of cancer, neurological disorders, and cardiovascular diseases.
Scientific Research Applications
Anti-malarial Activity
Derivatives similar to 2-amino-N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)benzamide, particularly those involving tert-butyl and piperazine structures, have been explored for their anti-malarial properties. The structural features such as the tert-butyl group and piperazine derivatives are significant for their biological activity. Research indicates the importance of hydroxyl groups, benzyl groups, and methylene substituents at the piperazine nitrogens in generating anti-malarial activity. The study also highlights the role of molecular conformation and intermolecular hydrogen bonding in determining the activity of these compounds (Cunico et al., 2009).
Antimicrobial Activities
Piperazine derivatives and related compounds have been synthesized and evaluated for their antimicrobial activities. The introduction of specific substituents into the piperazine ring and its associated structures has led to compounds with good to moderate activities against various microorganisms. This highlights the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Antiviral (Anti-HIV) Activity
Compounds featuring piperazine rings have also been investigated for their antiviral activities, specifically against HIV. The synthesis of new derivatives aiming to develop non-nucleoside reverse transcriptase inhibitors has shown promise, with some compounds evaluated for their anti-HIV-1 and anti-HIV-2 activities. These findings suggest potential applications in antiviral therapy, underscoring the versatility of the piperazine scaffold in medicinal chemistry (Al-Masoudi et al., 2007).
Antiarrhythmic Properties
Exploration of piperazine derivatives for their antiarrhythmic properties has revealed that many such compounds exhibit significant effects. This research contributes to the development of new therapeutic agents for the management of arrhythmias, showcasing the broad therapeutic potential of piperazine-based compounds (Likhosherstov et al., 2003).
Fuel Stabilization
In the field of chemistry and technology, derivatives with structures similar to the compound have been used in combinations with metal deactivators for the stabilization of ecologically clean diesel fuel. This application demonstrates the compound's utility beyond biomedical research, highlighting its potential in industrial applications (Koshelev et al., 1996).
properties
IUPAC Name |
2-amino-N-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4O3/c1-20(2,3)27-15-16(25)14-24-12-10-23(11-13-24)9-8-22-19(26)17-6-4-5-7-18(17)21/h4-7,16,25H,8-15,21H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEWRULKCJEPAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CN1CCN(CC1)CCNC(=O)C2=CC=CC=C2N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2474256.png)




![4-(4-Chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2474264.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-4-oxochromene-2-carboxamide;hydrochloride](/img/structure/B2474266.png)
![2-(2-bromo-4-formylphenoxy)-N-[(2,4-dimethylphenyl)carbamoyl]acetamide](/img/structure/B2474268.png)
![methyl 2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxylate](/img/structure/B2474269.png)
![3-[[2-(4-Fluorophenyl)acetyl]amino]benzenesulfonyl fluoride](/img/structure/B2474271.png)
![5-(Chloromethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2474272.png)